![molecular formula C12H17NO2S B5822122 2-methoxy-4-(4-thiomorpholinylmethyl)phenol](/img/structure/B5822122.png)
2-methoxy-4-(4-thiomorpholinylmethyl)phenol
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Overview
Description
2-methoxy-4-(4-thiomorpholinylmethyl)phenol, also known as MEMP, is a synthetic compound that has been studied for its potential use in various scientific research applications.
Mechanism of Action
2-methoxy-4-(4-thiomorpholinylmethyl)phenol exerts its effects through the inhibition of various signaling pathways, including the NF-κB pathway and the PI3K/Akt pathway. It has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9. Additionally, 2-methoxy-4-(4-thiomorpholinylmethyl)phenol has been shown to induce cell cycle arrest and apoptosis in cancer cells through the upregulation of p53 and the downregulation of Bcl-2.
Biochemical and Physiological Effects:
2-methoxy-4-(4-thiomorpholinylmethyl)phenol has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. It has also been shown to inhibit angiogenesis and metastasis in cancer cells. Additionally, 2-methoxy-4-(4-thiomorpholinylmethyl)phenol has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-methoxy-4-(4-thiomorpholinylmethyl)phenol in lab experiments is its ability to selectively target cancer cells while sparing normal cells. Additionally, 2-methoxy-4-(4-thiomorpholinylmethyl)phenol has been shown to have low toxicity and is well-tolerated in animal models. However, one of the limitations of using 2-methoxy-4-(4-thiomorpholinylmethyl)phenol in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 2-methoxy-4-(4-thiomorpholinylmethyl)phenol, including its potential use in combination with other anti-cancer agents to enhance its efficacy. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its neuroprotective effects and its potential use in the treatment of other neurodegenerative diseases. Furthermore, studies are needed to optimize its synthesis method and improve its solubility in aqueous solutions.
Synthesis Methods
2-methoxy-4-(4-thiomorpholinylmethyl)phenol can be synthesized through a multistep process that involves the reaction of 4-chloro-2-methoxyphenol with thiomorpholine and formaldehyde. The resulting product is then purified through column chromatography to obtain 2-methoxy-4-(4-thiomorpholinylmethyl)phenol in its pure form.
Scientific Research Applications
2-methoxy-4-(4-thiomorpholinylmethyl)phenol has been studied for its potential use in various scientific research applications, including its role in the treatment of cancer, inflammation, and neurodegenerative diseases. Studies have shown that 2-methoxy-4-(4-thiomorpholinylmethyl)phenol has anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-methoxy-4-(4-thiomorpholinylmethyl)phenol has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.
properties
IUPAC Name |
2-methoxy-4-(thiomorpholin-4-ylmethyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-15-12-8-10(2-3-11(12)14)9-13-4-6-16-7-5-13/h2-3,8,14H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHAWFQJHJTBNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCSCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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